N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring, a piperazine moiety, and a benzyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a diketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions with appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl chloride for benzylation, and various alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Scientific Research Applications
N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Exhibits antibacterial activity.
Uniqueness
N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C24H27N5O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-21-10-8-20(9-11-21)24(30)29-16-14-28(15-17-29)23-13-12-22(26-27-23)25-18-19-6-4-3-5-7-19/h3-13H,2,14-18H2,1H3,(H,25,26) |
InChI Key |
JNEWHRUCIRKTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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